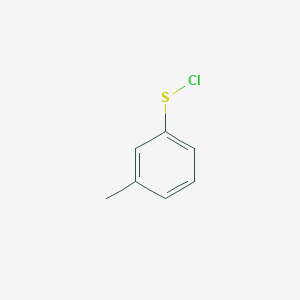

m-Toluenesulfenyl chloride

CAS No.:

Cat. No.: VC14248277

Molecular Formula: C7H7ClS

Molecular Weight: 158.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClS |

|---|---|

| Molecular Weight | 158.65 g/mol |

| IUPAC Name | (3-methylphenyl) thiohypochlorite |

| Standard InChI | InChI=1S/C7H7ClS/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3 |

| Standard InChI Key | ZAFDTQJIAOZBAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)SCl |

Introduction

Chemical Identity and Structural Features

m-Toluenesulfonyl chloride (3-methylbenzenesulfonyl chloride) has the molecular formula C₇H₇ClO₂S and a molar mass of 190.65 g/mol . The structure consists of a benzene ring with a methyl group at the meta position and a sulfonyl chloride (-SO₂Cl) group at the adjacent position. This arrangement distinguishes it from its ortho (o-) and para (p-) isomers, influencing its electronic and steric properties .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1899-93-0 | |

| IUPAC Name | 3-methylbenzenesulfonyl chloride | |

| SMILES | CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| InChI Key | KFPMLWUKHQMEBU-UHFFFAOYSA-N |

Synthesis and Production

m-Toluenesulfonyl chloride is synthesized via chlorosulfonation of m-thiocresol in glacial acetic acid . Alternative methods include the use of chlorosulfonic acid (ClSO₃H) and phosphorus oxychloride (POCl₃) as sulfonating agents, with inorganic ammonium salts acting as catalysts . The reaction typically proceeds under controlled conditions to avoid over-sulfonation and isomerization.

Example Reaction Pathway:

Industrial-scale production achieves a total yield of 98.8% through optimized hydrolysis and solvent extraction steps . The meta isomer is often isolated via fractional crystallization below 5°C .

Physical and Chemical Properties

m-Toluenesulfonyl chloride is a clear yellow to brown liquid with a pungent odor. It is moisture-sensitive and reacts exothermically with water, producing HCl and sulfonic acid derivatives .

Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 108°C | |

| Boiling Point | 252–253°C (lit.) | |

| Density | 1.314 g/mL at 25°C | |

| Refractive Index | ||

| Flash Point | 107°C (closed cup) | |

| Solubility | Chloroform, ethyl acetate |

Reactivity and Applications

Nucleophilic Substitution Reactions

m-Toluenesulfonyl chloride reacts with alcohols and amines to form sulfonate esters and sulfonamides, respectively . These transformations are pivotal in drug synthesis:

-

With alcohols:

The resulting tosylates (ROTs) are excellent leaving groups in SN2 reactions . -

With amines:

Sulfonamides are stable under acidic conditions, making them useful protective groups .

Pharmaceutical Applications

-

Stat3 SH2 Domain Ligands: Used in cancer research to inhibit signal transduction pathways .

-

17β-HSD2 Inhibitors: Potential therapeutics for osteoporosis by modulating estrogen metabolism .

-

Antibacterial Aryldisulfonamides: Target Gram-positive pathogens through membrane disruption .

Material Science

The compound is employed in synthesizing histone deacetylase (HDAC) inhibitors and ionic liquids for electrochemical applications .

Comparison with Ortho and Para Isomers

| Property | m-TsCl | o-TsCl | p-TsCl |

|---|---|---|---|

| Melting Point (°C) | 108 | 67–69 | 69–71 |

| Boiling Point (°C) | 252–253 | 146 (15 mmHg) | 146 (15 mmHg) |

| Reactivity | Moderate | High | High |

| Applications | Drug intermediates | Saccharin synthesis | Tosylation reactions |

The meta isomer’s steric hindrance reduces its reactivity compared to the para analogue, making it preferable for selective sulfonations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume